molecular formula C5H5FO3S B2702599 5-Methylfuran-2-sulfonyl fluoride CAS No. 2138274-28-7

5-Methylfuran-2-sulfonyl fluoride

Cat. No. B2702599
M. Wt: 164.15
InChI Key: GFHJCNFGQHXKFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of 5-Methylfuran-2-sulfonyl fluoride consists of a five-membered furan ring with a methyl group attached to one carbon and a sulfonyl fluoride group attached to another carbon .


Chemical Reactions Analysis

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have been used in various chemical reactions. For instance, direct fluorosulfonylation with fluorosulfonyl radicals has been used to produce sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides include fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

Scientific Research Applications

Structure-based Design and Analysis of SuFEx Chemical Probes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The discerning reactivity of sulfur (VI)-fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .
  • Methods of Application : This involves the covalent engagement of protein binding sites by small molecules armed with electrophilic warheads . Most covalent inhibitors incorporate cysteine-reactive electrophiles, such as acrylamides .
  • Results or Outcomes : This approach has led to the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity .

Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods

  • Scientific Field : Organic Chemistry
  • Application Summary : The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .
  • Methods of Application : This involves the use of sulfonyl fluorides as electrophilic warheads by both medicinal chemists and chemical biologists .
  • Results or Outcomes : Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported .

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening

  • Scientific Field : Chemical Biology and Medicinal Chemistry
  • Application Summary : Sulfonyl fluorides label multiple nucleophilic amino acid residues, making these reagents popular in both chemical biology and medicinal chemistry applications .
  • Methods of Application : This involves the use of sulfonyl fluorides as an external, activation-free general labelling tag .
  • Results or Outcomes : The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag .

Covalent Inhibitor Drugs and Chemical Probes

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Covalent engagement of protein binding sites by small molecules armed with electrophilic warheads has led to the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity .
  • Methods of Application : Most covalent inhibitors incorporate cysteine-reactive electrophiles, such as acrylamides . Novel chemistries are required to enable the development of drugs and probes that engage residues beyond cysteine .
  • Results or Outcomes : Research using sulfonyl fluorides fortuitously discovered that the electrophile could target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .

ATP-Site Occupancy Measurement in Live Cells

  • Scientific Field : Chemical Biology
  • Application Summary : Inspired by the discovery that the sulfonyl fluoride ATP-probe FSBA is a covalent inhibitor of kinases through labeling of the conserved lysine residue, a cell-permeable kinase probe was developed to measure ATP-site occupancy in live cells for the first time .
  • Methods of Application : This involves the use of sulfonyl fluorides as an external, activation-free general labeling tag .
  • Results or Outcomes : The crystal structure of a sulfonyl fluoride fragment inhibitor with human neutrophil elastase revealed hydrogen-bonding interactions between a proximal histidine residue and the sulfonyl oxygen atom that presumably further enhances sulfur electrophilicity and anchors the ligand to facilitate targeted serine adduction .

Bactericidal Effects of Sulfonyl Fluoride-Substituted Benzoic Acids

  • Scientific Field : Biochemistry
  • Application Summary : Sulfonyl fluoride-substituted benzoic acids have been discovered to have bactericidal effects towards Bacillus subtilis and lactic acid bacteria .
  • Methods of Application : This involves the synthesis of sulfonyl fluoride-substituted benzoic acids and their application in biochemical studies .
  • Results or Outcomes : These compounds have shown promising results in inhibiting the growth of certain bacteria, demonstrating their potential use in the development of new antibacterial agents .

Safety And Hazards

5-Methylfuran-2-sulfonyl fluoride is labeled with the signal word “Danger” and is classified as a flammable liquid, harmful if swallowed or inhaled, and can cause skin and eye irritation . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Sulfonyl fluorides, including 5-Methylfuran-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research is likely to focus on the development of new synthetic strategies to access sulfonyl fluorides, including from sulfonic acids . The use of sulfur(VI) fluorides in catalysis is also an emerging area of interest .

properties

IUPAC Name

5-methylfuran-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHJCNFGQHXKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfuran-2-sulfonyl fluoride

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